EC18

Electrophysiology Ion Channel Pharmacology Isoform Selectivity

EC18 (CAS 1260094-44-7) is a rigid zatebradine analogue engineered for HCN4-preferring blockade. Unlike non-selective blockers (ivabradine, zatebradine), EC18 exhibits 5-fold HCN4 selectivity (EC50: HCN4=3.98 µM, HCN1=21.00 µM, HCN2=19.35 µM), enabling unambiguous phenotype attribution. Validated in native SAN cells (67% If reduction at 10 µM), human iPSC-derived pacemaker models, and in vivo CNS/pain/epilepsy models. Use EC18 as your reference standard for HCN4 target engagement assays and screening campaigns.

Molecular Formula C29H40N2O5
Molecular Weight 496.648
CAS No. 1260094-44-7
Cat. No. B607263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC18
CAS1260094-44-7
SynonymsEC18;  EC 18;  EC-18
Molecular FormulaC29H40N2O5
Molecular Weight496.648
Structural Identifiers
SMILESO=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1
InChIInChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1
InChIKeyIUAVZEYOWYFRAS-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EC18 (CAS 1260094-44-7) Procurement Guide: HCN4-Preferring Blocker for Isoform-Selective Electrophysiology Research


EC18 (CAS 1260094-44-7) is a synthetic organic small molecule belonging to the phenylalkylamine class of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers [1]. As a rigid analogue of zatebradine, EC18 was specifically developed to achieve isoform selectivity among HCN1–4 channels and has been characterized as an HCN4-preferring blocker [2]. The compound is primarily utilized as a pharmacological tool to dissect the physiological and pathological contributions of HCN4-mediated Ih currents in cardiac, neuronal, and pain-related tissues [1] [3].

Why EC18 (CAS 1260094-44-7) Cannot Be Replaced by Generic HCN Blockers for Isoform-Specific Studies


Generic HCN channel blockers such as zatebradine, ivabradine, or cilobradine inhibit multiple HCN isoforms with little to no subtype discrimination, confounding the interpretation of results in systems where HCN1, HCN2, and HCN4 are co-expressed [1]. Unlike these non-selective blockers, EC18 exhibits a quantifiable preference for HCN4 over HCN1 and HCN2, enabling researchers to attribute observed electrophysiological and behavioral phenotypes specifically to HCN4 channel inhibition rather than off-isoform effects [2] [3]. In native tissues such as sino-atrial node cells and cardiac Purkinje fibers, EC18 maintains this isoform-discriminating activity while other HCN-preferring compounds (e.g., MEL57A for HCN1) show the opposite tissue selectivity profile, demonstrating that isoform-targeted blockers are not interchangeable [3].

EC18 (CAS 1260094-44-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons with HCN Blockers and Isoform Selectivity Data


EC18 Exhibits 5-Fold HCN4 Selectivity Over HCN1 and HCN2 in Recombinant HEK293 Cells

In HEK293 cells heterologously expressing human HCN isoforms, EC18 demonstrated significant HCN4 preference. The EC50 for HCN4 inhibition was 3.98 ± 1.16 µM, compared to 21.00 ± 3.98 µM for HCN1 and 19.35 ± 4.48 µM for HCN2, representing an approximately 5-fold lower potency against HCN1 and HCN2 [1]. This isoform selectivity contrasts with the non-selective HCN blocker zatebradine, from which EC18 was derived via conformational rigidification [2].

Electrophysiology Ion Channel Pharmacology Isoform Selectivity

EC18 Reduces Native Sino-Atrial Node If Current by 67% Versus 18% for HCN1-Preferring MEL57A

In native guinea-pig sino-atrial node (SAN) cells, where HCN4 is the predominant isoform, EC18 (10 µM) reduced the hyperpolarization-activated If current by 67% at -120 mV [1] [2]. In direct comparison, the HCN1-preferring blocker MEL57A (3 µM) reduced If by only 18% under identical conditions [1] [2]. This demonstrates that EC18's recombinant HCN4 selectivity translates to functional inhibition in HCN4-rich native tissue, whereas an HCN1-preferring compound is largely ineffective.

Cardiac Electrophysiology Sino-Atrial Node If Current

EC18 Abolishes HCN4-Triggered Pacemaking in Human iPSC-Derived Sinus Node Model

In a human induced pluripotent stem cell (hiPSC)-derived sinus node model with confirmed HCN4 expression, EC18 abolished HCN4-triggered pacemaking activity . While specific comparator compound data in this exact hiPSC system are not reported, the observation validates that the recombinant isoform selectivity of EC18 extends to functional silencing of HCN4-driven rhythmicity in a human-relevant cellular model, a feature not demonstrated for the HCN1-preferring compound MEL57A in any cardiac preparation [1].

Cardiac Pacing iPSC-Derived Cardiomyocytes Human Disease Modeling

Acute Pharmacological HCN4 Inhibition with EC18 Produces Opposing Pain Phenotype to Genetic HCN4 Knockout in Mice

In a BOLD-fMRI study of thermal pain processing in mice, acute pharmacological HCN4 inhibition with EC18 produced a hyposensitive phenotype characterized by decreased brain activity in sensory cortex, amygdala, and hypothalamus, in striking contrast to the hypersensitive phenotype observed in brain-specific HCN4 knockout mice [1] [2]. EC18-treated mice also exhibited decreased post-stimulation functional connectivity, whereas knockout and control mice showed increased connectivity [1] [2].

Pain Neuroscience BOLD-fMRI Pharmacological Tool Validation

EC18 Reduces Seizure Severity in Mouse Epilepsy Model at 10 mg/kg

In a mouse model of epilepsy, EC18 administered at 10 mg·kg⁻¹ reduced seizure severity, and brain-specific HCN4 channel knockout similarly attenuated seizure phenotypes [1] [2]. While quantitative seizure reduction metrics were not fully detailed in available abstracts, the concordance between pharmacological HCN4 blockade with EC18 and genetic HCN4 deletion supports HCN4 as an anti-seizure drug target and validates EC18 as an in vivo probe for epilepsy research [1].

Epilepsy Antiseizure In Vivo Pharmacology

EC18 ADMET Profile: hERG Liability >80 µM and CYP3A4 IC50 of 3 µM

EC18 exhibits a favorable cardiac safety margin with hERG channel inhibition >80 µM in flux assays, suggesting low proarrhythmic risk [1]. CYP inhibition profiling revealed IC50 >5 µM for major isoforms (CYP1A2, 2C9, 2C19, 2D6) except CYP3A4 (IC50 = 3 µM), indicating potential for CYP3A4-mediated drug-drug interactions [1]. Metabolic stability half-lives were 16 min (human), 14 min (rat), and 36 min (dog) in liver microsomes, with high plasma protein binding (>99% across species) [1].

ADMET Cardiac Safety Drug Metabolism

EC18 (CAS 1260094-44-7) Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Cardiac Pacemaker Electrophysiology: Isolating HCN4 Contribution to If Current in Native Sino-Atrial Node Cells

In native guinea-pig SAN cells, EC18 (10 µM) reduces If current by 67%, whereas the HCN1-preferring blocker MEL57A achieves only 18% reduction [1]. EC18 also abolishes HCN4-triggered pacemaking in human iPSC-derived sinus node models . Researchers investigating the HCN4-specific component of cardiac pacemaker activity should select EC18 over non-selective HCN blockers or HCN1-preferring compounds.

Neuroscience Pain Research: Acute Pharmacological HCN4 Inhibition Versus Genetic Knockout Comparisons

EC18 produces an acute hyposensitive pain phenotype in mice with decreased BOLD activity in sensory and emotional pain-processing regions, directly opposite to the hypersensitive phenotype observed in HCN4 knockout mice [2]. This makes EC18 uniquely suitable for studies requiring reversible, time-resolved HCN4 inhibition to distinguish acute pharmacological effects from developmental compensation in chronic genetic models.

Epilepsy Target Validation: In Vivo HCN4 Blockade for Antiseizure Efficacy Studies

EC18 at 10 mg·kg⁻¹ reduces seizure severity in mouse epilepsy models, with effects paralleling those of brain-specific HCN4 knockout [3]. This positions EC18 as a validated in vivo pharmacological probe for HCN4 target engagement studies in CNS disorders, particularly where systemic administration and reversible blockade are required.

Ion Channel Selectivity Profiling: Positive Control for HCN4-Preferring Blockade

EC18's well-characterized 5-fold HCN4 preference over HCN1 and HCN2 in recombinant HEK293 cells (EC50: HCN4 = 3.98 µM, HCN1 = 21.00 µM, HCN2 = 19.35 µM) [4] establishes it as a reference standard for benchmarking novel HCN4-selective compounds. Procurement as a positive control enables direct potency and selectivity comparisons in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.